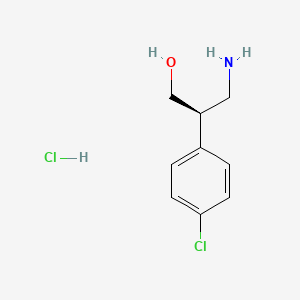

(R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride

Description

Nomenclature and Classification

The systematic nomenclature of (R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the compound also recognized under several alternative names in chemical databases and literature. The primary systematic name reflects the compound's structural features, including the R-stereochemical designation, the amino group position at carbon-3, the hydroxyl group at carbon-1, and the 4-chlorophenyl substituent at carbon-2.

Alternative nomenclature systems recognize this compound under various designations, including (2R)-3-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride and (R)-beta-Amino-4-chlorobenzenepropanol. These naming variations reflect different systematic approaches and historical naming conventions, but all refer to the same chemical entity with identical structural characteristics and properties.

| Nomenclature System | Chemical Name |

|---|---|

| IUPAC Systematic | (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol |

| Alternative Systematic | (R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol |

| Chemical Abstracts Service | (R)-beta-Amino-4-chlorobenzenepropanol |

| Trade/Research Names | (2R)-3-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride |

The compound is classified within multiple chemical categories based on its structural and functional characteristics. Primary classification identifies it as an amino alcohol, reflecting the presence of both amino and hydroxyl functional groups within the same molecule. Secondary classification recognizes it as a chiral compound due to the presence of a stereogenic center, and tertiary classification places it within the chlorinated aromatic compounds category due to the 4-chlorophenyl substituent.

CAS Registry Information (1442114-42-2)

The Chemical Abstracts Service has assigned the unique registry number 1442114-42-2 to (R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride, providing definitive identification within global chemical databases and regulatory systems. This CAS number serves as the primary identifier for tracking, purchasing, and regulatory compliance purposes across international chemical commerce and research applications.

The molecular formula for the hydrochloride salt is recorded as C9H13Cl2NO, reflecting the addition of hydrochloric acid to the free base compound. The molecular weight is precisely calculated as 222.11 grams per mole, which includes the mass contribution from both the organic base and the hydrochloride counterion. These fundamental chemical identifiers are consistently reported across multiple chemical databases and supplier catalogs, ensuring accurate identification and handling of the compound.

Database registrations extend beyond the primary CAS system to include entries in PubChem, European Chemicals Agency databases, and various commercial chemical supplier systems. The free base form of the compound, without the hydrochloride salt, carries a separate CAS number 1243241-70-4, distinguishing between the salt and non-salt forms for regulatory and commercial purposes. This dual registration system ensures proper identification regardless of the specific form being referenced or utilized in research applications.

Properties

IUPAC Name |

(2R)-3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHANBNNYUETTN-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalytic Reduction of Precursors

One of the most commonly employed synthetic routes involves the asymmetric reduction of the corresponding ketone or aldehyde precursors, such as 3-amino-2-(4-chlorophenyl)propanal or related derivatives. This method relies on chiral catalysts to induce enantioselectivity during the reduction step.

- Reaction Conditions: Typically, the reduction is performed using chiral copper(II) catalysts or other metal complexes under hydrogen gas atmosphere at controlled temperatures (~30–50°C) and pressures (0.7–1.0 MPa) to optimize conversion and stereoselectivity.

- Enantiomeric Excess and Yield: Reported yields range from 65% to 75%, with enantiomeric excess (ee) values between 90% and 95%. Subsequent recrystallization and salt formation with hydrochloric acid can increase the ee to above 98%, ensuring pharmaceutical-grade purity.

- Salt Formation: The free base is converted to the hydrochloride salt by treatment with gaseous HCl in polar solvents such as ethanol at low temperatures (0°C), which also aids in purification and crystallization.

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Reduction | Chiral Cu(II) catalyst, NH₃, 50°C, H₂ (0.7–1.0 MPa) | 65–75 | 90–95% |

| Hydrochloride Salt Formation | HCl (g), ethanol, 0°C | >90 | >98% (after recrystallization) |

This method is well-documented for its efficiency and scalability in industrial settings, leveraging hydrogenation reactors and optimized catalyst systems to produce the compound at high purity and yield.

Reductive Amination and Hydrogenation Approaches

Alternative synthetic routes include reductive amination of suitable aldehyde or ketone intermediates with ammonia or protected amines, followed by catalytic hydrogenation under mild conditions.

- Process Details: The intermediate ketone is reacted with ammonia or an amine source in the presence of a catalyst, followed by hydrogenation at controlled temperature (e.g., 30–70°C) and pressure (0.7–1.0 MPa). The reaction is monitored until hydrogen uptake ceases, indicating completion.

- Isolation: The reaction mixture is neutralized to alkaline pH (~11–12) using potassium hydroxide or sodium hydroxide solutions, extracted with organic solvents such as ethyl acetate, and concentrated under reduced pressure.

- Purification: Crude product recrystallization using solvents like hexanaphthene yields the hydrochloride salt with purities ranging from 93% to 98% and yields between 48% and 70%, depending on reaction conditions and catalyst efficiency.

| Embodiment | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 52 | 96 |

| 2 | 65 | 96 |

| 3 | 70 | 98 |

| 4 | 68 | 96 |

| 5 | 55 | 95 |

| 6 | 48 | 93 |

| 7 | 50 | 94 |

This approach is advantageous for its straightforwardness and the ability to tune reaction parameters to improve stereoselectivity and yield.

Multi-Step One-Pot Processes Involving Polar Aprotic Solvents

Recent patented processes describe multi-step one-pot syntheses involving intermediates such as 1-(4-chlorophenyl)-pyrazolidin-3-one and its dehydrogenation to hydroxy derivatives, which are then reacted further without isolation.

- Solvent Use: Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, acetonitrile, or tetrahydrofuran (THF) are employed throughout the process to facilitate solubility and reaction efficiency.

- Process Efficiency: The one-pot approach minimizes isolation steps, reduces solvent waste, and shortens reaction times, enhancing overall process economy.

- Reaction Conditions: Dehydrogenation and subsequent reactions are conducted at moderate temperatures (25–50°C), often around 25–30°C, with bases and alkyl acrylates as reagents.

While this method is more complex and tailored toward specific pyrazole derivatives, the principles of solvent continuity and reaction integration may be adaptable for the synthesis of related amino alcohols, including (R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst/Reagents | Conditions | Yield (%) | Purity/Enantiomeric Excess |

|---|---|---|---|---|---|

| Asymmetric Catalytic Reduction | Reduction of aldehyde/ketone | Chiral Cu(II) catalyst, H₂ | 30–50°C, 0.7–1.0 MPa H₂ | 65–75 | 90–95% ee; >98% after salt formation |

| Reductive Amination + Hydrogenation | Amination + hydrogenation | Ammonia, hydrogenation catalyst | 30–70°C, 0.7–1.0 MPa H₂ | 48–70 | 93–98% purity |

| One-Pot Multi-Step Process | Dehydrogenation + subsequent reaction | Polar aprotic solvents, bases | 25–50°C | Not specified | High efficiency, solvent reuse |

Research Findings and Industrial Implications

- The asymmetric catalytic reduction remains the gold standard for preparing (R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol hydrochloride with high enantiomeric purity essential for pharmaceutical applications.

- Optimization of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice directly influences yield and stereoselectivity.

- The hydrochloride salt formation step is critical for enhancing compound stability, solubility, and facilitating purification.

- Emerging one-pot processes offer promising avenues for process intensification and cost reduction but require further adaptation for this specific compound.

- Recrystallization techniques using solvents like hexanaphthene are effective for improving purity and isolating the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced further to form different alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

Medicine: It is a key intermediate in the synthesis of antihistamines and other therapeutic agents.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic reactions and inflammation . The compound’s chiral nature allows for selective binding, enhancing its efficacy and reducing side effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents an overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

(R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is characterized by the following chemical structure:

- Molecular Formula : C10H12ClN·HCl

- Molecular Weight : 215.62 g/mol

The presence of the 4-chloro group on the phenyl ring is significant as it influences the compound's biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Gram-positive bacteria. The chlorinated phenyl group enhances its activity by improving lipophilicity and reactivity with microbial targets.

Research Findings

- Inhibition Studies : The compound exhibited notable antimicrobial activity against various strains, including:

- Mechanism of Action : The chlorinated substituent is believed to increase electrophilicity, allowing stronger interactions with bacterial cell targets. This mechanism contributes to its efficacy against multidrug-resistant pathogens .

Anticancer Activity

The anticancer properties of (R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol have also been investigated, particularly its effects on various cancer cell lines.

Case Studies

- Caco-2 Cell Line : In vitro studies demonstrated a significant reduction in cell viability (39.8%) when treated with the compound compared to untreated controls (p < 0.001). This suggests potential for use in colorectal cancer therapies .

- A549 Cell Line : The compound showed varying effects on A549 lung cancer cells, indicating a need for further investigation into its selectivity and efficacy across different cancer types .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-Amino-2-(4-chlorophenyl)-propan-1-ol, hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of a nitro precursor (e.g., 2-(4-chlorophenyl)-3-nitropropan-1-ol) using palladium on carbon under hydrogen pressure. Alternatively, asymmetric reduction of a ketone intermediate with chiral catalysts (e.g., Corey-Bakshi-Shibata) may enhance enantiomeric purity. Temperature control (0–25°C) and solvent selection (ethanol or THF) are critical to minimize racemization .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

- Methodological Answer : Chiral HPLC or polarimetry is recommended for enantiopurity analysis. X-ray crystallography of a derivative (e.g., acylated amine) provides definitive stereochemical confirmation. Comparative optical rotation data with known (R)-enantiomers of structurally similar compounds (e.g., fluorophenyl analogs) can support assignments .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm the aromatic chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and hydroxyl/amine protons (broad signals at δ ~1.5–3.5 ppm). FT-IR identifies N–H (3300–3500 cm) and O–H (3200–3600 cm) stretches. High-resolution mass spectrometry (HRMS) validates the molecular ion peak .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from sample degradation or impurities?

- Methodological Answer : Degradation products (e.g., oxidized amines) can be minimized by storing the compound under inert gas at –20°C. Use preparative TLC or column chromatography to isolate impurities. Cross-validate with alternative techniques: for example, compare NMR data with computational predictions (DFT) or use -labeled analogs for unambiguous assignment .

Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?

- Methodological Answer : Stabilize the hydrochloride salt by maintaining pH < 3.0 in aqueous solutions. Lyophilization or formulation with cryoprotectants (e.g., trehalose) reduces hydrolysis. Monitor stability via LC-MS over 24–72 hours to identify degradation pathways (e.g., deamination or hydroxyl group oxidation) .

Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to fluorophenyl analogs?

- Methodological Answer : The electron-withdrawing chlorine group increases the electrophilicity of the adjacent carbon, enhancing reactivity in SN2 reactions (e.g., with alkyl halides). Kinetic studies using fluorophenyl analogs (e.g., ’s compound) show lower activation energies for chlorine derivatives due to stronger inductive effects .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like GABA receptors. Parameterize the force field using quantum mechanical calculations (B3LYP/6-31G*) for the chlorophenyl moiety. Validate predictions with surface plasmon resonance (SPR) binding assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the amine and hydroxyl groups?

- Methodological Answer : Experimental pKa determination via potentiometric titration in 20% DMSO/water. Compare with DFT-calculated values (e.g., using COSMO-RS). Discrepancies >0.5 units may indicate solvent effects or intermolecular hydrogen bonding, requiring correction factors or mixed-solvent models .

Q. Why might chiral resolution fail during synthesis, and how can this be mitigated?

- Methodological Answer : Racemization may occur during acidic workup or high-temperature steps. Quench reactions at 0°C and use mild bases (e.g., NaHCO) for neutralization. Introduce bulky protecting groups (e.g., tert-butoxycarbonyl) on the amine to sterically hinder racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.